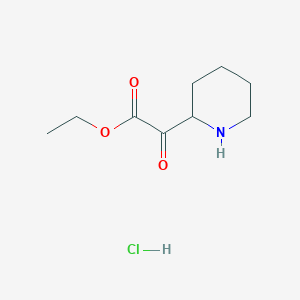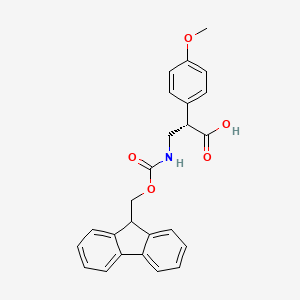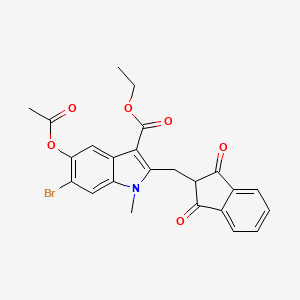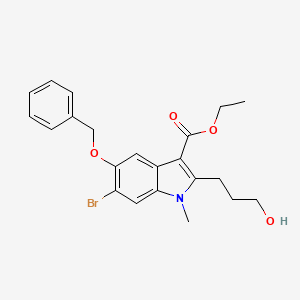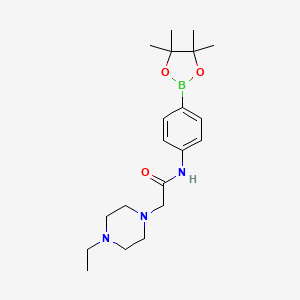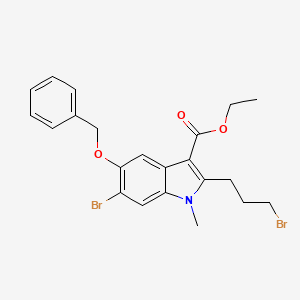
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group. The trifluoromethyl group and the phenylamino group are attached to the thiazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the trifluoromethyl group, and the attachment of the phenylamino group . The Suzuki-Miyaura coupling reaction could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a trifluoromethyl group, a phenylamino group, and a carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group could potentially affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Pharmacological Properties and Synthesis
Research into thiazole compounds, including derivatives similar to 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid, has shown that these chemicals possess a range of pharmacological properties. For instance, some basic esters of thiazole carboxylic acids have been examined pharmacologically and found to have spasmolytic properties and effects on the central nervous system, such as inducing convulsions in animal models. This suggests potential applications in studying CNS stimulant properties and developing local anesthetics (Chance, Dirnhuber, & Robinson, 1946).
Chemical Synthesis and Reactivity
The chemistry of thiazole derivatives continues to be an area of interest due to their diverse chemical activities and potential for varied biological activities. A convenient synthesis method for 2-substituted thiazole-5-carboxylates has been developed, demonstrating the versatility of these compounds in chemical synthesis. This method involves the photolysis of certain carboxylate precursors in the presence of thioamides, highlighting the reactivity of thiazole derivatives and their potential as intermediates in organic synthesis (Fong, Janowski, Prager, & Taylor, 2004).
Biological Screening and Antimicrobial Activities
Thiazole derivatives have been synthesized and screened for various biological activities. Studies have shown that these compounds, including thiazole-5-carboxamide derivatives, exhibit significant antimicrobial activities. This underlines the potential of thiazole derivatives in the development of new antibacterial and antifungal agents. The specific activities against Gram-positive and Gram-negative bacteria, as well as their structure-activity relationships, have been a focus of these studies, indicating the importance of the thiazole moiety in medicinal chemistry (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Structural and Theoretical Investigations
Theoretical and structural investigations into thiazole derivatives have provided insights into their chemical behavior and potential applications. Studies involving density functional theory (DFT) and X-ray crystallography have been used to characterize these compounds, offering a deeper understanding of their electronic structures and the impact of substituents on their chemical properties. Such research is crucial for designing thiazole-based compounds with specific functionalities and for exploring their applications in various fields of chemistry and biology (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Propriétés
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-5-3-2-4-7(8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYSRYMKIRWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


